Dibenzyltin dichloride

Übersicht

Beschreibung

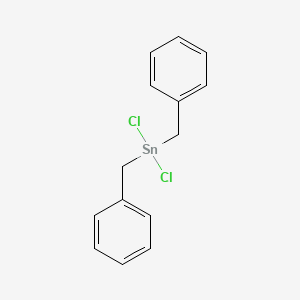

Dibenzyltin dichloride, also known as this compound, is a useful research compound. Its molecular formula is C14H14Cl2Sn and its molecular weight is 371.9 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67014. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Anticancer Activity

Dibenzyltin dichloride has been studied for its potential as an anticancer agent. Research indicates that diorganotin(IV) complexes, including those derived from this compound, exhibit promising cytotoxic effects against several cancer cell lines such as HT29 (human colon carcinoma), SKOV-3 (human ovarian cancer), and MCF-7 (hormone-dependent breast carcinoma) . A study demonstrated that specific complexes synthesized from this compound showed significant anticancer activity, with some exhibiting effects comparable to established chemotherapeutic agents .

Drug Delivery Systems

The encapsulation of this compound derivatives in drug delivery systems has been explored to enhance their therapeutic efficacy while minimizing side effects. For instance, the use of poly(lactic-co-glycolic acid) microspheres for the controlled release of dibenzyltin complexes showed promising results, with a cumulative drug release of 75% over 60 days . This approach aims to improve the selectivity and reduce the toxicity associated with traditional anticancer therapies.

Material Science Applications

Synthesis of Organotin Complexes

this compound serves as a precursor in the synthesis of various organotin compounds. It can react with different ligands to form complexes with unique structural properties and functionalities. For example, reactions involving this compound have led to the formation of penta-coordinated organotin complexes that exhibit distinct geometries, such as distorted trigonal bipyramidal structures . These complexes are being investigated for their potential applications in catalysis and materials science.

Polymer Chemistry

In polymer chemistry, this compound has been utilized as a catalyst in the synthesis of silicone elastomers. Its role as a catalyst facilitates the cross-linking process, leading to enhanced mechanical properties and thermal stability of the resulting polymers . This application is particularly relevant in the production of high-performance materials used in various industrial applications.

Environmental Applications

Biocidal Properties

Dibenzyltin compounds have demonstrated biocidal properties, making them candidates for use in antifouling coatings and wood preservatives. The effectiveness of this compound against microbial growth has been explored, indicating its potential for applications in protecting surfaces from biological degradation . However, concerns regarding environmental toxicity necessitate careful consideration of its usage and disposal.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Amin et al. (2019) | Anticancer activity | Dibenzyltin complexes showed significant cytotoxicity against MCF-7 cells; potential for drug delivery systems was highlighted. |

| Shishido et al. (1961) | Synthesis methods | Established a reliable method for synthesizing this compound from benzyl chloride and metallic tin, providing foundational knowledge for further applications. |

| Moustafa (2021) | Material properties | Investigated the role of this compound in enhancing the properties of silicone elastomers through catalytic processes. |

Eigenschaften

IUPAC Name |

dibenzyl(dichloro)stannane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H7.2ClH.Sn/c2*1-7-5-3-2-4-6-7;;;/h2*2-6H,1H2;2*1H;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKANCOHERYHKAT-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[Sn](CC2=CC=CC=C2)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2Sn | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20184093 | |

| Record name | Dibenzyltin dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3002-01-5 | |

| Record name | Dibenzyltin dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003002015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, dichlorobis(phenylmethyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzyltin dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.